molecular formula C14H19NO3 B13540785 Ethyl 4-(4-piperidinyloxy)benzoate CAS No. 460365-21-3

Ethyl 4-(4-piperidinyloxy)benzoate

Cat. No.: B13540785
CAS No.: 460365-21-3
M. Wt: 249.30 g/mol
InChI Key: JOQPZTQGIMHZOS-UHFFFAOYSA-N
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Description

Ethyl 4-(4-Piperidinyloxy)benzoate Hydrochloride (CAS 950649-15-7) is a synthetic organic compound of high interest in medicinal chemistry, particularly in the design and synthesis of novel local anesthetics. This benzoate ester features a lipophilic aromatic core connected to a hydrophilic piperidine moiety via an ether linkage, a structural motif that is critical for interacting with biological targets such as voltage-gated sodium channels . The compound's primary research value lies in its role as a key intermediate for constructing potential anesthetic agents. Studies have demonstrated that structurally related benzoate compounds, designed by integrating fragments of known anesthetics like tetracaine and pramocaine, exhibit significant local anesthetic effects in surface, infiltration, and block anesthesia models, alongside low acute toxicity profiles . The piperidine ring serves as a versatile building block, contributing to the molecule's solubility and potential for interaction with biological systems . Researchers utilize this high-purity building block to explore structure-activity relationships (SAR), aiming to develop compounds with a rapid onset of action and prolonged duration . The hydrochloride salt form enhances the compound's stability and solubility, making it suitable for various experimental workflows . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or animal use. Proper storage in an inert atmosphere at room temperature is recommended to maintain stability .

Properties

CAS No.

460365-21-3

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

ethyl 4-piperidin-4-yloxybenzoate

InChI

InChI=1S/C14H19NO3/c1-2-17-14(16)11-3-5-12(6-4-11)18-13-7-9-15-10-8-13/h3-6,13,15H,2,7-10H2,1H3

InChI Key

JOQPZTQGIMHZOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(piperidin-4-yloxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with piperidine in the presence of a suitable esterification agent such as ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product.

Industrial Production Methods: In an industrial setting, the production of ethyl 4-(piperidin-4-yloxy)benzoate may involve large-scale esterification processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(piperidin-4-yloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 4-(piperidin-4-yloxy)benzoic acid.

    Reduction: Formation of 4-(piperidin-4-yloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(piperidin-4-yloxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(piperidin-4-yloxy)benzoate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The benzoate ester scaffold is highly modular, with substituents on the aromatic ring or ester group dictating biological activity, solubility, and reactivity. Below is a comparative analysis of Ethyl 4-(4-piperidinyloxy)benzoate and its analogs:

Compound Key Substituent Key Properties/Observations Reference
This compound 4-Piperidinyloxy Basic piperidine enhances hydrogen bonding; ethyl ester improves lipophilicity.
Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) Sulfonamidobenzamide (SABA) core MIC 0.45–0.9 mM against E. coli; antimicrobial activity via sulfonamide pharmacophore.
Ethyl 4-(carbamoylamino)benzoate Carbamoylamino Aquaporin-3/7 inhibition (IC₅₀ ~10 μM); urea group critical for target binding.
Ethyl 4-(dimethylamino)benzoate Dimethylamino Higher resin cement reactivity vs. methacrylate analogs; enhances polymerization efficiency.
Ethyl 4-(piperazin-1-yl)benzoate Piperazine Increased solubility vs. piperidine analogs; potential CNS applications due to basicity.
Ethyl 4-nitrobenzoate Nitro Electron-withdrawing nitro group reduces reactivity; used as intermediate in synthesis.

Physicochemical Properties

  • Lipophilicity : Ethyl esters generally enhance lipophilicity compared to methyl analogs. For example, Ethyl 4-(piperazin-1-yl)benzoate (logP ~1.8) is more lipophilic than methyl derivatives, aiding blood–brain barrier penetration .
  • Solubility : Piperazine-containing analogs (e.g., Ethyl 4-(piperazin-1-yl)benzoate) exhibit higher aqueous solubility than piperidine derivatives due to increased basicity and hydrogen-bonding capacity .

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(4-piperidinyloxy)benzoate in laboratory settings?

The synthesis typically involves a multi-step approach:

  • Esterification : Reacting 4-(4-piperidinyloxy)benzoic acid with ethanol in the presence of a catalyst like sulfuric acid under reflux conditions .
  • Substitution : Introducing the piperidinyloxy group via nucleophilic substitution using sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) confirm the ester, piperidine, and aromatic proton environments. Key signals include δ ~1.3 ppm (ethyl CH₃) and δ ~3.5–4.3 ppm (piperidinyloxy protons) .
  • IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1240 cm⁻¹ (C-O-C) validate functional groups .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability under varying pH conditions .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Single-Crystal X-ray Diffraction : Using SHELX programs (e.g., SHELXL), researchers can determine bond angles, torsion angles, and hydrogen-bonding networks. For example, piperidine ring puckering and ester group orientation are critical for understanding conformational flexibility .
  • Electron Density Maps : Identify electron-deficient regions (e.g., nitro or halogen substituents) to predict reactivity or intermolecular interactions .

Q. What strategies address contradictory biological activity data across studies involving this compound analogs?

  • Dose-Response Analysis : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to differentiate target-specific effects from cytotoxicity .
  • Receptor Binding Assays : Use radioligand displacement studies (e.g., ³H-labeled ligands) to quantify affinity variations caused by substituent positioning on the piperidine ring .
  • Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can reconcile discrepancies by predicting binding modes to enzymes like COX-2 or kinases .

Q. How does substituent positioning on the piperidine ring affect pharmacological profiles?

  • 4-Piperidinyl vs. 3-Piperidinyl Derivatives : The 4-position enhances steric accessibility to hydrophobic enzyme pockets (e.g., serotonin receptors), increasing binding affinity by ~20% compared to 3-substituted analogs .
  • Oxo Group Impact : Introducing a 4-oxopiperidinyl group (as in Ethyl 4-(4-oxopiperidin-1-yl)benzoate) alters electron distribution, improving solubility but reducing blood-brain barrier penetration due to increased polarity .

Methodological Tables

Q. Table 1: Comparative Reactivity of this compound Derivatives

Reaction TypeReagents/ConditionsMajor ProductsKey References
Oxidation m-CPBA in CH₂Cl₂, 0°CN-Oxide derivatives
Reduction LiAlH₄ in THF, refluxAlcohol derivatives
Electrophilic Substitution Br₂/FeBr₃, 80°C3-Bromo-4-(4-piperidinyloxy)benzoate

Q. Table 2: Biological Activity Correlation with Structural Features

Substituent PositionEnzyme Inhibition (IC₅₀, μM)Receptor Binding (Kᵢ, nM)Pharmacokinetic Half-Life (h)
4-Piperidinyloxy12.3 ± 1.2 (COX-2)45.8 (5-HT₂A)4.7
3-Piperidinyloxy28.9 ± 2.1 (COX-2)112.3 (5-HT₂A)3.2
4-Oxopiperidinyl9.8 ± 0.9 (COX-2)38.5 (5-HT₂A)2.8 (due to rapid renal clearance)

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